

Perifosine dose adjustment renal impairment

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Compound Focus: Perifosine

CAS No.: 157716-52-4

Cat. No.: S548784

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Drug Profile: Perifosine

Attribute	Description
Drug Name	Perifosine (KRX-0401) [1]
Drug Class	Oral alkylphospholipid [2] [3]
Primary Mechanism	Inhibits Akt by targeting its pleckstrin homology (PH) domain, preventing membrane translocation and activation [2] [4]. Also modulates other signal transduction pathways (e.g., MAPK, JNK) [5].
Key Pharmacokinetic Note	Long plasma half-life (approx. 4 days) supports intermittent dosing schedules [3].

Established Dosing Regimens in Clinical Trials

Clinical trials have used loading doses followed by lower maintenance doses to manage gastrointestinal toxicity and achieve sustained plasma levels [6] [4].

Context	Recommended Phase II Dose / Regimen	Notes
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| **Adult Solid Tumors** [6] | **Loading:** 900 mg on day 1 (divided doses) **Maintenance:** 150 mg daily from day 2 to 21 (28-day cycle) | Subsequent cycles: reduced loading dose of 300 mg on day 1 [6]. | | **Pediatric CNS/Solid Tumors** [3] | 50 mg/m² daily (without a loading dose) | RP2D (Recommended Phase II Dose) determined in a phase I study [3]. |

Preclinical Experimental Data & Protocols

Preclinical studies provide insights into **perifosine**'s activity and are foundational for designing in-vitro and in-vivo experiments.

Table: In-vitro Efficacy in Renal Cell Carcinoma (RCC) Cell Lines [7]

Cell Line	VHL Status	Sensitivity to Single-Agent Perifosine	IC ₅₀ Range
CAKI-1	Wild type	Sensitive	5 to 10 µM
769-P	Methylated	Sensitive	5 to 10 µM
786-O	Mutant	Sensitive	5 to 10 µM
A498	Mutant	Not specified	Not specified

Key Preclinical Experimental Protocols

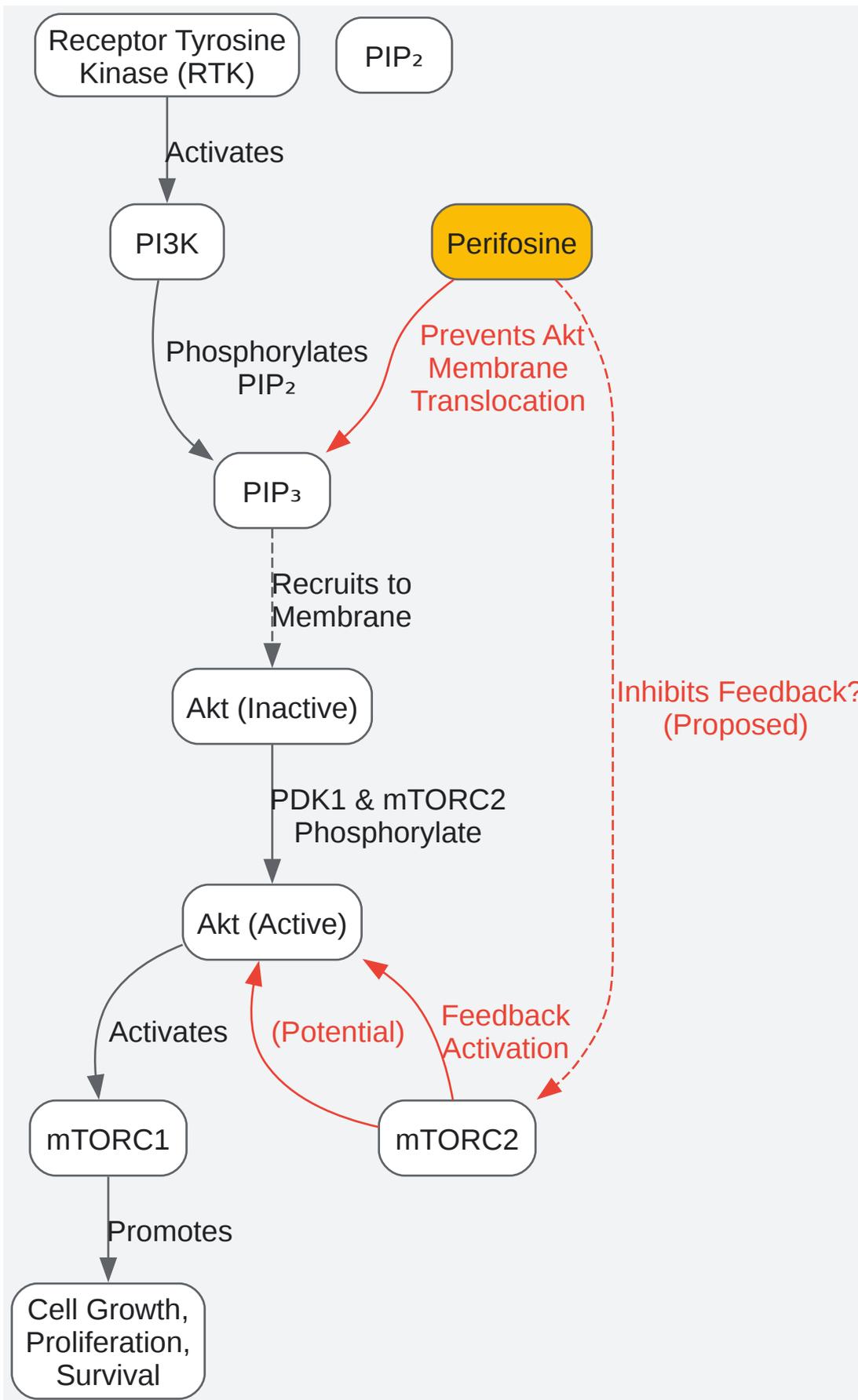
- **In-vitro Proliferation Assay (MTT Assay)** [7]
 - **Purpose:** To assess cell growth inhibition.
 - **Methodology:** Plate cells (1,500–2,000 cells/well) and allow to attach. Treat with **perifosine** (e.g., 0.5-40 µM), rapamycin, or combination for 72 hours. Perform MTT assay to measure cell viability.
- **Immunoblot Analysis** [7]
 - **Purpose:** To evaluate inhibition of target pathways (Akt, HIF-2α).
 - **Methodology:** Prepare protein extracts from cell pellets using RIPA buffer. Separate proteins via SDS-PAGE, transfer to membranes, and probe with specific antibodies (e.g., p-AKT Ser473, total AKT, HIF-2α). β-actin serves as a loading control.

- **In-vivo Brain Metastasis Models** [4]

- **Purpose:** To evaluate drug distribution and efficacy in brain tumors.
- **Methodology:** Inject human cancer cells (e.g., DU 145, NCI-H1915) intracranially into mice. Treat with **perifosine** using a loading dose (180 mg/kg) and maintenance dose (45 mg/kg) on a 5-days-on/2-days-off schedule. Assess survival and tumor growth.

Mechanism of Action and Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR pathway and the points where **perifosine** exerts its inhibitory effects.



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FAQ for Technical Support

Q1: What is the main resistance mechanism to mTOR inhibitors that perifosine aims to overcome? A1: Inhibition of mTOR (e.g., by rapamycin analogs) can cause compensatory **feedback activation of the Akt pathway**, a key resistance mechanism [7] [2]. Combining an mTOR inhibitor with **perifosine** can block this induced AKT phosphorylation, potentially restoring therapeutic efficacy [7].

Q2: Does perifosine have favorable tissue distribution properties for certain tumor types? A2: Yes. Preclinical studies indicate that **perifosine** can **distribute into the brain and achieve sustained exposure in brain tumor tissue** [4]. This property makes it a candidate for treating primary brain tumors and brain metastases, where many chemotherapeutic agents have poor penetration.

Q3: What are the most common toxicities researchers should anticipate in animal studies? A3: The dose-limiting toxicity in humans is **gastrointestinal (nausea, diarrhea)** [6] [2] [8]. Other observed toxicities include fatigue and, at higher doses, gout-like syndromes and hyperuricemia [6] [3]. Notably, **perifosine** causes limited bone marrow suppression [2].

Key Considerations for Researchers

For your research and documentation, please note the following gaps and areas for verification:

- **Renal Impairment:** The search results do not provide specific data on **perifosine's** pharmacokinetics in renally impaired models or humans. **Dose adjustments for renal impairment have not been established** in the available literature.
- **Consult Official Sources:** For the most definitive and current information on pharmacology and toxicology, always refer to the **latest investigator's brochure** from the drug developer or regulatory documents.
- **Clinical Context:** While **perifosine** showed activity in some early trials, its efficacy as a single agent in common solid tumors was often modest, leading to its investigation primarily in **combination therapies** [9] [2] [10].

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